N-(3-chlorophenyl)-N'-(3-pyridinylmethyl)urea
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Overview
Description
"N-(3-chlorophenyl)-N'-(3-pyridinylmethyl)urea" is a compound that has been explored in various scientific studies due to its interesting chemical and physical properties. This compound, like other urea derivatives, has been evaluated for its potential applications in different fields, particularly focusing on its molecular structure and chemical behaviors.
Synthesis Analysis
The synthesis of N-substituted urea compounds like "N-(3-chlorophenyl)-N'-(3-pyridinylmethyl)urea" generally involves reactions of appropriate isocyanates with amine groups or by using other urea-forming reactions. These methods lead to various N-substituted urea derivatives, including compounds with specific substitutions that contribute to their unique properties (Xue Si-jia, 2009).
Molecular Structure Analysis
The molecular structure of urea derivatives, including "N-(3-chlorophenyl)-N'-(3-pyridinylmethyl)urea," is crucial for understanding their chemical behavior and potential applications. Crystal structure analysis helps in determining the arrangement of atoms and the geometry of the molecules. Studies have shown various structural aspects of similar compounds, which are typically characterized by X-ray crystallography (Shaoyong Ke & Sijia Xue, 2008).
Chemical Reactions and Properties
Urea derivatives participate in a variety of chemical reactions, contributing to their wide range of applications. These reactions include interactions with acids, bases, reducing and oxidizing agents, and other chemicals that affect their molecular structure and properties. The chemical behavior can be influenced significantly by substituents on the phenyl and pyridyl groups (Biao Wu et al., 2007).
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(pyridin-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c14-11-4-1-5-12(7-11)17-13(18)16-9-10-3-2-6-15-8-10/h1-8H,9H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZENXOOQTVUGQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701324430 |
Source
|
Record name | 1-(3-chlorophenyl)-3-(pyridin-3-ylmethyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701324430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47202168 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea | |
CAS RN |
197512-67-7 |
Source
|
Record name | 1-(3-chlorophenyl)-3-(pyridin-3-ylmethyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701324430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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